molecular formula C11H20O3Si B035131 2(5H)-Furanone, 5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, (S)- CAS No. 105122-15-4

2(5H)-Furanone, 5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, (S)-

Cat. No.: B035131
CAS No.: 105122-15-4
M. Wt: 228.36 g/mol
InChI Key: OBEODKRPVKJAIX-VIFPVBQESA-N
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Description

Chemical Structure and Synthesis The compound 2(5H)-Furanone, 5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, (S)- (CAS: 105122-15-4) is a chiral γ-lactone derivative featuring a tert-butyldimethylsilyl (TBS) ether-protected hydroxymethyl group at the C5 position of the furanone ring. Its stereochemistry is defined as (S)-configuration at C5, which plays a critical role in its reactivity and applications in asymmetric synthesis .

This compound is synthesized via photoinduced methanol addition to (5S)-(5-O-tert-butyldimethylsiloxymethyl)furan-2(5H)-one, yielding the corresponding diastereomerically enriched product. The TBS group enhances stability against hydrolysis and oxidation, making it a versatile intermediate in complex molecule synthesis, particularly for natural products and pharmaceuticals .

Properties

IUPAC Name

(2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O3Si/c1-11(2,3)15(4,5)13-8-9-6-7-10(12)14-9/h6-7,9H,8H2,1-5H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBEODKRPVKJAIX-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1C=CC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@@H]1C=CC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(5H)-Furanone, 5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, (S)- typically involves the protection of hydroxyl groups using tert-butyl dimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions. The furanone ring can be synthesized through various methods, including the oxidation of furfural or the cyclization of appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the yield and purity of the product. The use of advanced purification techniques such as column chromatography and recrystallization is essential to obtain the desired enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

2(5H)-Furanone, 5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, (S)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the furanone ring to dihydrofuran derivatives.

    Substitution: The TBS group can be selectively removed under acidic conditions to yield the free hydroxyl compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.

    Substitution: Acidic reagents such as hydrochloric acid or trifluoroacetic acid are used to remove the TBS group.

Major Products Formed

The major products formed from these reactions include carboxylic acids, aldehydes, dihydrofuran derivatives, and free hydroxyl compounds.

Scientific Research Applications

2(5H)-Furanone, 5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, (S)- has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural products.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of chiral pharmaceuticals.

    Industry: It is utilized in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2(5H)-Furanone, 5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, (S)- involves its interaction with specific molecular targets and pathways. The compound’s furanone ring can participate in various biochemical reactions, potentially inhibiting or modulating enzyme activities. The TBS group provides stability and protection during synthetic transformations, allowing for selective reactions at other functional groups.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table compares key structural and physicochemical properties of the target compound with related 2(5H)-furanone derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) [α]D^20^ (c, solvent) Key Functional Groups Reference
Target compound : (S)-5-[[(TBS)oxy]methyl]-2(5H)-furanone C12H22O3Si 242.39 N/A (oil) +64.3 (c 0.098, CH2Cl2) TBS-protected hydroxymethyl, γ-lactone
5,5-Dimethyl-2(5H)-furanone C6H8O2 112.13 N/A N/A 5,5-Dimethyl substitution
(5R)-3-Bromo-5-methyl-2(5H)-furanone C5H5BrO2 192.99 N/A N/A Bromo, methyl substituents
(S)-5-Methyl-2(5H)-furanone C5H6O2 98.10 N/A N/A Methyl, γ-lactone
(5S)-5-Ethyl-dihydro-2(3H)-furanone C6H10O2 114.14 N/A N/A Ethyl, dihydro modification

Spectroscopic Differentiation

  • ¹H NMR : The target compound’s TBS group generates distinct upfield shifts for methyl protons (δ 0.85–1.15 ppm) compared to 5bc (δ 0.79–1.16 ppm for propyl substituents) .
  • IR Spectroscopy: The absence of free hydroxyl stretches (3300–3500 cm⁻¹) in the TBS-protected compound contrasts with 4-hydroxy-3-methyl-2(5H)-furanone, which shows a broad O-H band at ~3383 cm⁻¹ .

Biological Activity

2(5H)-Furanones are a class of compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound under investigation, 2(5H)-Furanone, 5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, (S)- , has garnered attention due to its potential therapeutic applications and mechanisms of action.

Chemical Structure

The compound's chemical structure can be represented as follows:

C21H24O3Si\text{C}_{21}\text{H}_{24}\text{O}_{3}\text{Si}

This structure includes a furanone ring, which is critical for its biological activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of various 2(5H)-furanone derivatives against both planktonic and biofilm-embedded bacteria. The compound F105, a derivative of 2(5H)-furanone, exhibited significant activity against Staphylococcus aureus, with minimal inhibitory concentrations (MICs) recorded at 10 μg/mL and minimal bactericidal concentrations (MBCs) at 40 μg/mL .

Table 1: Antimicrobial Activity of 2(5H)-Furanone Derivatives

CompoundTarget BacteriaMIC (μg/mL)MBC (μg/mL)
F105S. aureus1040
Other DerivativesVarious Gram-positive and Gram-negative bacteria>64N/A

The ability of these compounds to inhibit biofilm formation is particularly noteworthy. Studies suggest that they can prevent biofilm development by repressing bacterial growth rather than specifically targeting biofilm formation pathways .

Synergistic Effects with Antibiotics

The furanone derivatives have shown promising results in enhancing the efficacy of conventional antibiotics. For instance, when combined with aminoglycosides such as gentamicin and amikacin, the effectiveness against S. aureus was significantly increased . This synergy indicates a potential for developing combination therapies that could overcome antibiotic resistance.

Anticancer Activity

The anticancer properties of 2(5H)-furanones have also been explored. Certain derivatives demonstrate selective cytotoxicity towards cancer cell lines, including non-small cell lung cancer cells (A549). For example, compounds bearing a furanone ring have been associated with cell cycle arrest and induction of apoptosis in cancer cells .

Table 2: Anticancer Activity of Selected 2(5H)-Furanones

CompoundCell LineIC50 (µM)Mechanism of Action
DA5496.7G2 phase arrest
EMAC137.7Caspase-independent cell death

Case Studies

A notable study investigated the effects of a specific furanone derivative on infected skin wounds in rats. The combination treatment with gentamicin and the furanone derivative resulted in faster bacterial decontamination and improved wound healing outcomes compared to antibiotic treatment alone . This highlights the therapeutic potential of furanones in clinical settings.

Q & A

Basic: What synthetic routes are commonly used to introduce the tert-butyldimethylsilyl (TBS) protecting group into 2(5H)-furanone derivatives?

The TBS group is typically introduced via silylation of hydroxyl intermediates using tert-butyldimethylsilyl chloride (TBSCl) under inert conditions. A two-step protocol is often employed: (1) activation of the hydroxyl group with a base (e.g., imidazole or DMAP) and (2) reaction with TBSCl in anhydrous DMF or THF. Steric hindrance from the furanone ring may necessitate extended reaction times (12–24 hours) .

Basic: How is the (S)-stereochemical configuration confirmed in this compound?

Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) or polarimetry ([α]D measurements) are standard. Absolute configuration is determined via X-ray crystallography of derivatives with heavy atoms (e.g., brominated analogs) or by comparing optical rotation values with literature data for enantiopure standards .

Advanced: What strategies resolve contradictions in bioactivity data between in vitro and in vivo models for 2(5H)-furanone derivatives?

Discrepancies often arise from metabolic instability or poor solubility. Solutions include:

  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to enhance bioavailability.
  • Deuterated analogs : Track metabolic pathways using deuterium-labeled compounds.
  • Formulation optimization : Use co-solvents (e.g., cyclodextrins) to improve aqueous solubility .

Advanced: How can computational methods predict regioselectivity in nucleophilic additions to substituted 2(5H)-furanones?

Density Functional Theory (DFT) calculates frontier molecular orbitals (FMOs) to identify electrophilic sites. For example, the α,β-unsaturated lactone moiety has a LUMO localized at C3, favoring Michael additions. Molecular docking further predicts binding modes in enzyme-inhibitor complexes (e.g., PTP1B) .

Basic: What analytical techniques confirm the structure of silyl-protected 2(5H)-furanones?

  • NMR : 1^1H and 13^13C NMR identify silyl protons (δ 0.1–0.3 ppm) and lactone carbonyl (δ 170–175 ppm). 2D techniques (COSY, HSQC) resolve overlapping signals.
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+Na]+).
  • X-ray Crystallography : Resolves stereochemistry and crystal packing .

Advanced: What challenges arise in enantioselective synthesis of 5-alkoxy-2(5H)-furanones, and how are they addressed?

Key challenges include racemization during silylation and low enantiomeric excess (ee). Solutions:

  • Chiral auxiliaries : Menthol or borneol esters induce asymmetry during cyclization.
  • Asymmetric catalysis : Use of Evans’ oxazaborolidines or Jacobsen’s thiourea catalysts in key steps.
  • Kinetic resolution : Enzymatic hydrolysis of racemic mixtures .

Basic: What biological activities are reported for sulfur-containing 2(5H)-furanone derivatives?

  • PTP1B inhibition : IC50_{50} values of 41.4–154.5 μM for thioether derivatives.
  • Antimicrobial activity : Disruption of Campylobacter jejuni biofilms via quorum-sensing interference.
  • Anti-inflammatory effects : Modulation of NF-κB pathways in macrophage models .

Advanced: How do bulky substituents (e.g., TBS) influence regioselectivity in furanone functionalization?

Steric effects from TBS direct electrophiles to less hindered positions. For example, epoxidation favors the α-position over the β-site. Computational models (e.g., steric maps) quantify substituent bulk using Tolman’s cone angles .

Basic: What solvent systems optimize purification of polar 2(5H)-furanone derivatives?

  • Column chromatography : EtOAc/hexane (1:3 to 1:1) with 0.1% acetic acid to suppress lactone ring-opening.
  • Recrystallization : Use DCM/hexane or THF/water mixtures.
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients .

Advanced: What mechanistic insights explain divergent reactivity under acidic vs. basic conditions?

  • Basic conditions : Nucleophilic ring-opening at the lactone carbonyl, forming carboxylate intermediates.
  • Acidic conditions : Protonation stabilizes the lactone, favoring electrophilic substitutions (e.g., bromination at C3).
  • pH-dependent stability : Hydrolysis rates increase above pH 7.0 due to hydroxide attack .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2(5H)-Furanone, 5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, (S)-
Reactant of Route 2
Reactant of Route 2
2(5H)-Furanone, 5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, (S)-

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